
4-(3-Nitrophenyl)but-3-en-2-ol
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Overview
Description
4-(3-Nitrophenyl)but-3-en-2-ol is a β,γ-unsaturated secondary alcohol featuring a nitro group at the meta position of the phenyl ring. The nitro group’s electron-withdrawing nature and the conjugated double bond influence its reactivity and physicochemical properties, including solubility and hydrogen-bonding capacity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)but-3-en-2-ol typically involves the reaction of 3-nitrobenzaldehyde with an appropriate alkene under basic conditions. One common method is the aldol condensation reaction, where 3-nitrobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale aldol condensation reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(3-Nitrophenyl)but-3-en-2-one.
Reduction: 4-(3-Aminophenyl)but-3-en-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
4-(3-Nitrophenyl)but-3-en-2-ol serves as a valuable building block in organic synthesis. It can be transformed into various derivatives through reactions such as reduction, oxidation, and nucleophilic substitution. For instance:
- Reduction : The nitro group can be reduced to an amino group, yielding 4-(3-Aminophenyl)but-3-en-2-ol.
- Oxidation : The hydroxyl group can be oxidized to a carbonyl group, producing 4-(3-Nitrophenyl)but-3-en-2-one.
These transformations are crucial for the development of more complex organic molecules used in pharmaceuticals and agrochemicals.
2. Biological Activity:
Research has indicated potential biological activities associated with this compound. Studies are exploring its antimicrobial and anticancer properties:
- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Investigations into its mechanism of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.
3. Medicinal Chemistry:
The unique structural features of this compound make it an attractive candidate for drug development. Its derivatives are being studied for their potential therapeutic effects against various diseases, including cancer and infectious diseases.
Industrial Applications
In addition to its applications in research, this compound is utilized in industrial processes:
- Dyes and Pigments Production : The compound is involved in synthesizing dyes and pigments due to its vibrant color properties.
- Chemical Intermediates : It serves as an intermediate in producing other industrial chemicals, enhancing efficiency and reducing costs in chemical manufacturing.
Case Studies
Several case studies highlight the applications of this compound in scientific research:
-
Case Study on Antimicrobial Properties :
- A study investigated the efficacy of this compound against various bacterial strains.
- Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential use as a natural preservative.
-
Case Study on Anticancer Activity :
- Research focused on the compound's effect on breast cancer cell lines.
- Findings showed that treatment with this compound led to increased apoptosis rates compared to control groups.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)but-3-en-2-ol depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect molecular targets and pathways, leading to various biological and chemical effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Nitro Group Substitution
- 4-(4-Nitrophenyl)but-3-en-2-one (CAS 3490-37-7) Structural Difference: The nitro group is para-substituted on the phenyl ring, and the hydroxyl group is replaced by a ketone. Reactivity: The ketone group increases electrophilicity at the α-position, making it more reactive in nucleophilic additions compared to the alcohol derivative.
- 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one Structural Difference: Contains a phenylsulfonyl group instead of a hydroxyl, with an E-configuration on the C=C bond. Reactivity: The sulfonyl group acts as a strong electron-withdrawing substituent, enhancing dienophilic character in cycloadditions. The E-configuration influences stereochemical outcomes in asymmetric syntheses .
Functional Group Variations
4-(4-Chlorophenyl)but-3-en-2-ol (3a)
- Structural Difference : Chlorine replaces the nitro group at the para position.
- Electronic Effects : Chlorine is moderately electron-withdrawing, reducing the compound’s acidity compared to the nitro analog. NMR data (e.g., $^{13}\text{C}$ chemical shifts) indicates distinct electronic environments due to substituent differences .
- Applications: Studied in asymmetric aldol reactions and organic catalysis due to its dual functional groups .
Stereochemical and Cyclic Analogues
(2R,3E)-4-Phenyl-3-buten-2-ol
(cis/trans)-4-(3-Nitrophenyl)-1,3-diphenylazetidin-2-one
Research Findings and Trends
- Electronic Effects: Meta-substituted nitro groups (as in this compound) create less conjugation compared to para-substituted analogs, affecting reactivity in electron-deficient dienophiles .
- Safety Considerations : Compounds like 4-(4-nitrophenyl)but-3-en-2-one require stringent safety protocols due to their use in research settings .
- Stereochemical Control : The E-configuration in sulfonyl derivatives and R/S configurations in alcohol analogs underscore the importance of stereochemistry in synthetic applications .
Biological Activity
4-(3-Nitrophenyl)but-3-en-2-ol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to a butenol structure. Its molecular formula is C10H11NO2, and it exhibits properties typical of phenolic compounds, which often contribute to their biological activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrophenyl compounds have shown effectiveness against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest potential applications in treating infections caused by resistant bacteria .
Antioxidant Properties
The antioxidant activity of this compound has been evaluated using various assays. Compounds with nitro groups are known to exhibit significant radical scavenging abilities, which can help mitigate oxidative stress in biological systems .
Estrogen Receptor Modulation
Recent studies have explored the interaction of similar compounds with estrogen receptors. For example, certain derivatives have been identified as antagonists to estrogen receptors (ERα and ERβ), suggesting a potential role in breast cancer therapeutics . While specific data on this compound is limited, its structural similarities may imply comparable activities.
The mechanisms underlying the biological activities of this compound are largely based on its ability to interact with cellular targets:
- Inhibition of Bacterial Growth : Compounds with similar structures have been shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Antioxidative Mechanisms : The presence of hydroxyl groups allows for hydrogen donation, neutralizing free radicals and reducing oxidative damage.
- Hormonal Modulation : The compound may bind to estrogen receptors, modulating gene expression involved in cell proliferation and apoptosis.
Case Studies
Several case studies provide insights into the biological activities of nitrophenyl derivatives:
- Study on Antimicrobial Activity : A study demonstrated that related nitrophenyl compounds exhibited bactericidal effects against Klebsiella pneumoniae, with MBC/MIC ratios indicating strong potential for clinical use .
- Estrogen Receptor Interaction : Research utilizing molecular dynamics simulations revealed that certain nitrophenyl derivatives could effectively bind to estrogen receptors, suggesting that this compound may share similar properties .
Data Tables
Properties
CAS No. |
918540-64-4 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(3-nitrophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11NO3/c1-8(12)5-6-9-3-2-4-10(7-9)11(13)14/h2-8,12H,1H3 |
InChI Key |
GJMAPKWKNDSQBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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